molecular formula C23H26FN3O2S2 B306107 2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306107
M. Wt: 459.6 g/mol
InChI Key: QXLHCGOLUXOZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various kinases. The compound binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to the target substrate. This inhibition leads to the disruption of various cellular processes that are regulated by these kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent inhibitory activity against various kinases. In vivo studies have shown that the compound exhibits anti-tumor activity in various cancer cell lines. The compound has also been reported to exhibit neuroprotective activity in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent inhibitory activity against various kinases, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its high cost, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

For 2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include further optimization of the synthesis method for better yields, identification of new therapeutic targets, and development of analogs with improved pharmacological properties. The compound can also be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the compound can be used in preclinical and clinical studies to evaluate its safety and efficacy in various diseases.

Synthesis Methods

The synthesis method of 2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 5,6-dimethyl-3-(4-fluorophenyl)-1,2,4-triazine with 2-(2,6-dimethylpiperidin-1-yl) acetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-mercaptoethylamine to obtain the final product. This synthesis method has been reported in the literature and has been optimized for better yields.

Scientific Research Applications

2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent inhibitory activity against various kinases such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 9 (CDK9). These kinases are involved in various cellular processes such as cell cycle regulation, apoptosis, and transcriptional regulation. Therefore, inhibition of these kinases can have therapeutic implications in various diseases such as cancer, Alzheimer's disease, and viral infections.

properties

Product Name

2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C23H26FN3O2S2

Molecular Weight

459.6 g/mol

IUPAC Name

2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H26FN3O2S2/c1-13-6-5-7-14(2)26(13)19(28)12-30-23-25-21-20(15(3)16(4)31-21)22(29)27(23)18-10-8-17(24)9-11-18/h8-11,13-14H,5-7,12H2,1-4H3

InChI Key

QXLHCGOLUXOZSS-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=C(C=C4)F)C

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.